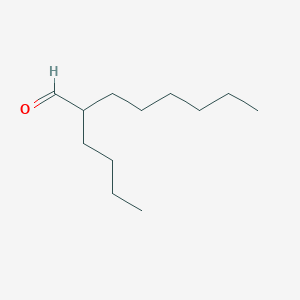
2-Butyloctanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyloctanal is an organic compound with the molecular formula C₁₂H₂₄O . It is an aldehyde, characterized by the presence of a carbonyl group (C=O) attached to a butyl group and an octyl chain. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyloctanal can be achieved through several methods. One common approach involves the hydroformylation of 1-octene, where the olefin undergoes a reaction with carbon monoxide and hydrogen in the presence of a rhodium catalyst to form the aldehyde. Another method includes the oxidation of 2-butyloctanol using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods: In an industrial setting, this compound is often produced via the hydroformylation process due to its efficiency and scalability. The reaction is typically carried out under high pressure and temperature conditions to ensure optimal yield and selectivity.
Chemical Reactions Analysis
Types of Reactions: 2-Butyloctanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-butyloctanoic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to form 2-butyloctanol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Condensation: It can participate in aldol condensation reactions with other aldehydes or ketones in the presence of a base to form β-hydroxy aldehydes or ketones.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, PCC, Dess-Martin periodinane.
Reduction: NaBH₄, LiAlH₄.
Condensation: Base catalysts like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed:
Oxidation: 2-Butyloctanoic acid.
Reduction: 2-Butyloctanol.
Condensation: β-Hydroxy aldehydes or ketones.
Scientific Research Applications
2-Butyloctanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including alcohols, acids, and esters.
Biology: It serves as a precursor in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: The compound is utilized in the development of drugs and therapeutic agents.
Industry: It is employed in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Butyloctanal primarily involves its reactivity as an aldehyde. The carbonyl group is highly reactive and can undergo nucleophilic addition reactions. In biological systems, aldehydes can form Schiff bases with amines, leading to the formation of imines, which are key intermediates in various biochemical pathways.
Comparison with Similar Compounds
2-Butyloctanol: An alcohol with similar structural features but differing in the functional group.
2-Butyloctanoic acid: An acid formed by the oxidation of 2-Butyloctanal.
Octanal: A simpler aldehyde with an octyl chain but lacking the butyl group.
Uniqueness: this compound is unique due to its specific combination of a butyl group and an octyl chain attached to the aldehyde functional group. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable in various synthetic and industrial applications.
Properties
CAS No. |
88015-70-7 |
|---|---|
Molecular Formula |
C12H24O |
Molecular Weight |
184.32 g/mol |
IUPAC Name |
2-butyloctanal |
InChI |
InChI=1S/C12H24O/c1-3-5-7-8-10-12(11-13)9-6-4-2/h11-12H,3-10H2,1-2H3 |
InChI Key |
KZWGHUQXRUISMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


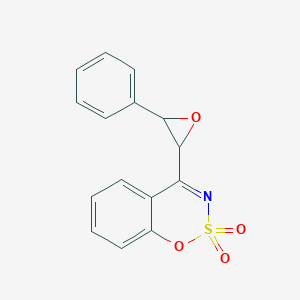
![[(3,3,6,6-Tetramethylcyclohex-1-en-1-yl)methanesulfonyl]benzene](/img/structure/B14388454.png)
![3'-Fluoro-5-hydroxy-2',4',6'-trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14388464.png)
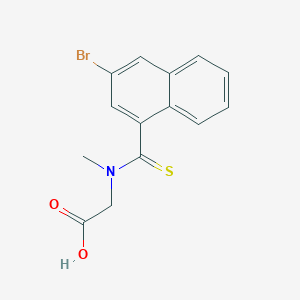
![tert-Butyl{3-[chloro(dimethyl)stannyl]propyl}phenylphosphane](/img/structure/B14388470.png)

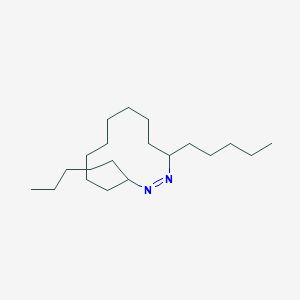
![N-{3-[Diethyl(fluoro)silyl]propyl}-N-(prop-2-en-1-yl)prop-2-en-1-amine](/img/structure/B14388480.png)


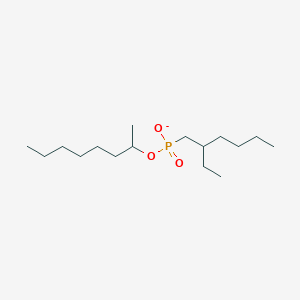
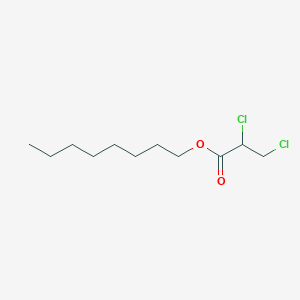
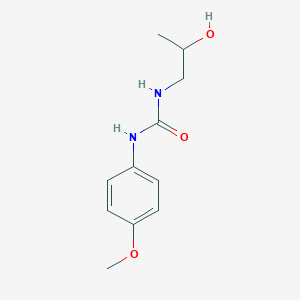
![5-(Morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14388529.png)
